molecular formula C8H10BrClFN B2558052 1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride CAS No. 2416229-67-7

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride

Cat. No.: B2558052
CAS No.: 2416229-67-7
M. Wt: 254.53
InChI Key: HSWJPZQAKSROMN-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride” is an organic compound consisting of a bromophenyl group, a fluoroethanamine group, and a hydrochloride group .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring (from the bromophenyl group) attached to a two-carbon chain (from the fluoroethanamine group), with a bromine atom attached to the benzene ring, a fluorine atom attached to the first carbon of the chain, and an amine group (-NH2) attached to the second carbon of the chain .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, bromophenyl compounds are known to undergo reactions like electrophilic aromatic substitution .

Scientific Research Applications

Chemical Reactivity and Formation of N-carbamates

1-(2-Bromophenyl)-2-fluoroethanamine hydrochloride, due to its haloalkylamine structure, exhibits interesting chemical reactivity in the presence of bicarbonate ions, leading to the formation of N-carbamates and 2-oxazolidones in cell culture media and blood plasma. This behavior is indicative of the compound's potential in biochemical applications, particularly in understanding the bioactivity and toxicity mechanisms of haloalkylamines. The formation of N-carbamates and 2-oxazolidones through spontaneous reactions with bicarbonate-buffered growth media suggests a dynamic interaction with biological systems, which could be leveraged in pharmaceutical research and development for the design of new therapeutic agents or diagnostic tools (Anthony et al., 1995).

Synthesis of Fluorophenyl Morpholinol Derivatives

The compound's utility in synthetic chemistry is further demonstrated through its involvement in the synthesis of fluorophenyl morpholinol derivatives. Such derivatives are synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone via amination and cyclization in nonproton polar solvents. These derivatives highlight the compound's role in producing intermediates with potential pharmacological activities. The efficient synthesis process, characterized by easy operation, mild reaction conditions, short reaction time, and high yield, underscores the compound's value in facilitating the development of new chemical entities with potential application in drug discovery (Tan Bin, 2010).

Role in Nonlinear Optical Materials

The compound's bromine and fluorine substituents contribute to its application in the synthesis of nonlinear optical materials. Derivatives containing the fluorophenyl group have been explored for their optical nonlinearity, demonstrating potential applications in optoelectronics. This suggests that 1-(2-Bromophenyl)-2-fluoroethanamine hydrochloride could be a precursor in the synthesis of materials with specific optical properties, useful in the development of optical limiters and other photonic devices (Chandrakantha et al., 2011).

Exploration in Pesticidal Properties

Furthermore, the structural analogs of 1-(2-Bromophenyl)-2-fluoroethanamine hydrochloride have been investigated for their pesticidal properties. The study of dihydrooxadiazines, structurally related to the compound, has shown significant action as octopamine agonists. This indicates the potential of 1-(2-Bromophenyl)-2-fluoroethanamine hydrochloride and its derivatives in the development of new pesticides or insecticides by targeting specific neurotransmitter systems in pests (Dekeyser et al., 1995).

Safety and Hazards

Bromophenyl compounds can be harmful if swallowed or inhaled, and can cause skin and eye irritation . Therefore, it’s important to handle them with care, using appropriate personal protective equipment.

Future Directions

The future directions for research on “1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride” would likely depend on its potential applications. Bromophenyl compounds are used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-(2-bromophenyl)-2-fluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZJFWYUBUASRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CF)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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